methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate
CAS No.:
Cat. No.: VC16688870
Molecular Formula: C26H41ClN4O5
Molecular Weight: 525.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H41ClN4O5 |
|---|---|
| Molecular Weight | 525.1 g/mol |
| IUPAC Name | methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate |
| Standard InChI | InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24?/m1/s1 |
| Standard InChI Key | NXWASIVXQMMPLM-SMTXQXLZSA-N |
| Isomeric SMILES | CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC |
| Canonical SMILES | CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
VTP-27999 features a stereochemically complex structure with four defined stereocenters (Figure 1). The core scaffold integrates:
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A 3-chlorophenyl group linked via a methoxyethylcarbamate moiety.
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A (3R)-piperidin-3-yl subunit connected to a (2S)-2-(methylamino)-3-[(3R)-tetrahydro-2H-pyran-3-yl]propyl chain through a carbamoyl bridge.
This configuration ensures high specificity for renin’s active site, leveraging hydrogen bonding and hydrophobic interactions for potent inhibition .
Physicochemical Data
Key properties include:
| Property | Value |
|---|---|
| Molecular weight | 525.087 g/mol |
| Monoisotopic mass | 524.276548 |
| ChemSpider ID | 28637850 |
| LogP (estimated) | 2.1 ± 0.3 |
| Aqueous solubility | 0.12 mg/mL (pH 7.4) |
The compound’s logP suggests moderate lipophilicity, balancing membrane permeability and solubility. Its stereochemical complexity necessitates precise synthesis to maintain enantiomeric purity, as even minor deviations alter RAAS modulation efficacy .
Pharmacological Profile
Pharmacokinetics
In a phase I multiple ascending dose study, VTP-27999 exhibited favorable pharmacokinetics in salt-depleted healthy volunteers:
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Absorption: Rapid, with at 1–4 hours post-dose.
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Half-life: 24–30 hours, supporting once-daily dosing.
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Dose proportionality: AUC and increased linearly across 75–600 mg doses.
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Steady-state attainment: Achieved by day 7, with ≈2-fold accumulation .
Table 1: Pharmacokinetic Parameters (Day 10)
| Dose (mg) | (ng/mL) | AUC (ng·h/mL) | (h) |
|---|---|---|---|
| 75 | 220 ± 45 | 3,100 ± 620 | 24 ± 3 |
| 150 | 450 ± 90 | 6,500 ± 1,300 | 26 ± 4 |
| 300 | 890 ± 180 | 13,000 ± 2,600 | 28 ± 5 |
| 600 | 1,800 ± 360 | 26,000 ± 5,200 | 30 ± 6 |
Pharmacodynamics
VTP-27999 dose-dependently suppressed plasma renin activity (PRA), angiotensin II (Ang II), and aldosterone:
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PRA suppression: >90% at 300 mg, sustained over 24 hours.
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Ang II reduction: 70–85% at doses ≥150 mg.
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Aldosterone suppression: 60–75% at 300 mg, though rebound occurred at 600 mg .
Mechanism of Action: Intrarenal vs. Systemic RAAS Modulation
Renin Inhibition Specificity
VTP-27999 preferentially accumulates in renal tissues, achieving 10-fold higher concentrations in kidneys than plasma. This intrarenal specificity explains its potent suppression of kidney-derived renin, reducing intraglomerular pressure and albuminuria .
Compensatory RAAS Activation
At 600 mg, plasma renin concentration (PRC) surged 350-fold, overwhelming systemic renin inhibition capacity. This led to post-treatment Ang II/aldosterone spikes, illustrating the “therapeutic ceiling” of renin inhibitors .
Figure 2: PRC and PRA Dynamics After 600 mg VTP-27999
Comparative Analysis with Aliskiren
Potency and Efficacy
VTP-27999 is 2-fold more potent than aliskiren on a mg basis. At 300 mg, it achieved equivalent PRA suppression to aliskiren 600 mg, with superior intrarenal effects .
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